7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime
Overview
Description
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime is a chemical compound with the molecular formula C14H16BrNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime typically involves the following steps:
Formation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one: This intermediate can be synthesized by bromination of 3,4-dihydro-2H-benzo[b]oxepin-5-one using bromine in an appropriate solvent.
Oxime Formation: The oxime derivative is formed by reacting the ketone group of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one: The parent compound without the oxime and cyclobutyl groups.
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: A structurally related compound with a nitrogen atom in the ring.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with different substituents.
Uniqueness
The uniqueness of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime lies in its specific structural features, such as the oxime and cyclobutyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-7-bromo-N-cyclobutyloxy-3,4-dihydro-2H-1-benzoxepin-5-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-10-6-7-14-12(9-10)13(5-2-8-17-14)16-18-11-3-1-4-11/h6-7,9,11H,1-5,8H2/b16-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCBXSZIOHOIGO-DTQAZKPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)ON=C2CCCOC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)O/N=C/2\CCCOC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703946 | |
Record name | (5E)-7-Bromo-N-(cyclobutyloxy)-3,4-dihydro-1-benzoxepin-5(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202859-55-9 | |
Record name | (5E)-7-Bromo-N-(cyclobutyloxy)-3,4-dihydro-1-benzoxepin-5(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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